

# A Comparative Analysis of Drisapersen and Eteplirsen for Duchenne Muscular Dystrophy

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Compound of Interest		
Compound Name:	Drisapersen sodium	
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An objective review of the efficacy and experimental data of two prominent exon-skipping therapies in Duchenne muscular dystrophy (DMD) models.

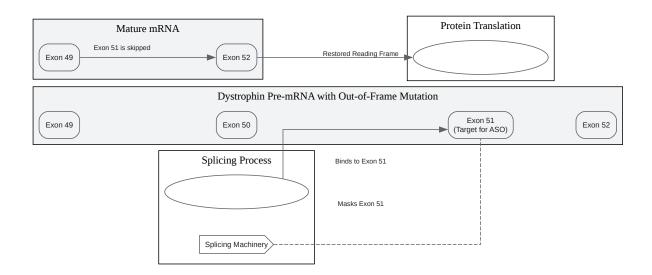
This guide provides a detailed comparison of **Drisapersen sodium** and Eteplirsen, two antisense oligonucleotides designed to induce exon 51 skipping in the dystrophin premessenger RNA of individuals with Duchenne muscular dystrophy (DMD). The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data to inform future research and development in this field.

## **Mechanism of Action: Exon Skipping**

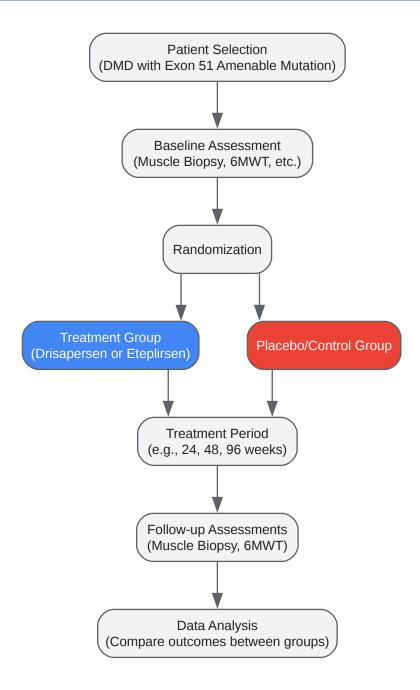
Both Drisapersen and Eteplirsen are designed to treat DMD in patients with mutations amenable to exon 51 skipping, which accounts for approximately 13-14% of the DMD population.[1][2][3] Their mechanism of action involves binding to exon 51 of the dystrophin pre-mRNA, which masks it from the splicing machinery.[4] This causes the cellular machinery to "skip" over this exon, restoring the reading frame of the dystrophin mRNA. The resulting, shorter-than-normal dystrophin protein is partially functional and can help to stabilize muscle cell membranes, thereby slowing the progression of the disease.[4][5]

While both drugs share the same therapeutic goal and mechanism, they differ in their chemical structure. Drisapersen is a 2'-O-methyl phosphorothioate (2'O-MePS) antisense oligonucleotide, which is negatively charged.[1] In contrast, Eteplirsen is a phosphorodiamidate morpholino oligomer (PMO), which is charge-neutral at physiological pH.[1][5] This difference in chemistry is thought to contribute to their distinct safety and efficacy profiles.[1][6]

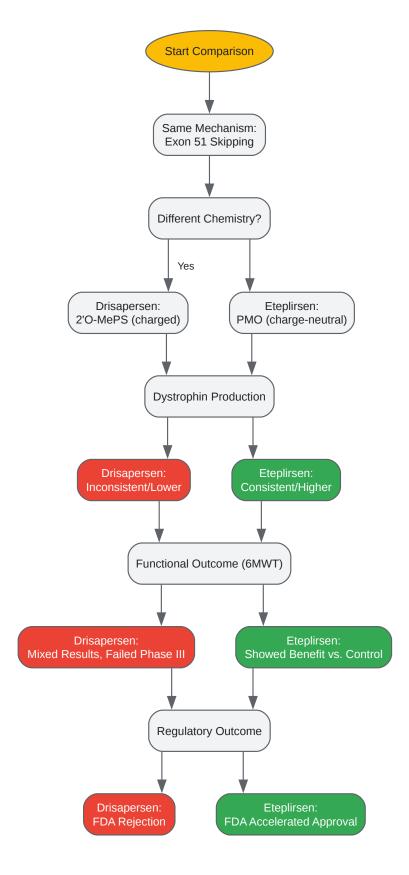












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